molecular formula C10H9F3O2 B1419031 4'-(Trifluoromethoxy)propiophenone CAS No. 94108-55-1

4'-(Trifluoromethoxy)propiophenone

Cat. No. B1419031
CAS RN: 94108-55-1
M. Wt: 218.17 g/mol
InChI Key: OIEBTEWPPOJOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-(Trifluoromethoxy)propiophenone, also known as TFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMP is a ketone derivative with a trifluoromethoxy group attached to the phenyl ring. This compound is synthesized using various methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Scientific Research Applications

Green Chemistry Synthesis

4-Benzyloxy propiophenone, a compound closely related to 4'-(Trifluoromethoxy)propiophenone, plays a crucial role as an active pharmaceutical intermediate in drug production, including Ifenprodil and Buphenine. A novel synthesis approach using liquid–liquid–liquid phase-transfer catalysis (PTC) has been developed, which emphasizes green chemistry by minimizing waste. This method employs tetra butyl ammonium bromide (TBAB) as a catalyst and showcases a 100% selectivity toward 4-benzyloxy propiophenone, highlighting the efficiency and environmental benefits of this synthesis process (Yadav & Sowbna, 2012).

Environmental Bioremediation

The degradation of Bisphenol A (BPA), a compound structurally similar to 4'-(Trifluoromethoxy)propiophenone, by laccase from Fusarium incarnatum UC-14 using a reverse micelles system demonstrates a significant potential for environmental bioremediation. This study shows that a purified laccase can eliminate over 91% of BPA, suggesting that enzymes could be used to degrade similar environmental pollutants, improving biodegradability in non-aqueous conditions (Chhaya & Gupte, 2013).

Advanced Materials Synthesis

A study focused on synthesizing non-peripherally tetra-substituted copper(ii) phthalocyanines incorporating 4-(trifluoromethoxy)phenol groups reveals applications in advanced materials. These compounds have been characterized for their optical and surface properties, demonstrating potential uses in fabricating photosensitive diodes and exploring photo-electrical properties under various conditions. The research indicates a route for developing materials with enhanced electronic and photonic characteristics (Günsel et al., 2019).

Catalytic Applications

The use of palladium nanoparticles supported on hollow mesoporous silica nanotubes, as described in another study, showcases the potential of 4'-(Trifluoromethoxy)propiophenone derivatives in catalytic applications. These catalysts have shown high efficiency in the reduction of 4-nitrophenol (4-NP) and the hydrodechlorination of 4-chlorophenol (4-CP), indicating their applicability in treating organic pollutants and possibly enhancing environmental cleanup efforts (Tian et al., 2018).

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEBTEWPPOJOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240579
Record name 4'-(Trifluoromethoxy)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90240579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Trifluoromethoxy)propiophenone

CAS RN

94108-55-1
Record name 1-[4-(Trifluoromethoxy)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94108-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Trifluoromethoxy)propiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-(Trifluoromethoxy)propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90240579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(trifluoromethoxy)propiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(Trifluoromethoxy)propiophenone
Reactant of Route 2
Reactant of Route 2
4'-(Trifluoromethoxy)propiophenone
Reactant of Route 3
Reactant of Route 3
4'-(Trifluoromethoxy)propiophenone
Reactant of Route 4
Reactant of Route 4
4'-(Trifluoromethoxy)propiophenone
Reactant of Route 5
Reactant of Route 5
4'-(Trifluoromethoxy)propiophenone
Reactant of Route 6
Reactant of Route 6
4'-(Trifluoromethoxy)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.